Benzenesulfonamide, 4-methyl-N-4-pentenyl-

Catalog No.
S12551602
CAS No.
81097-24-7
M.F
C12H17NO2S
M. Wt
239.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, 4-methyl-N-4-pentenyl-

CAS Number

81097-24-7

Product Name

Benzenesulfonamide, 4-methyl-N-4-pentenyl-

IUPAC Name

4-methyl-N-pent-4-enylbenzenesulfonamide

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

InChI

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3

InChI Key

FXIFDAINZMBJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC=C

Benzenesulfonamide, 4-methyl-N-4-pentenyl- is a sulfonamide compound characterized by its sulfonamide functional group attached to a benzene ring with a methyl and a pentenyl substituent. Its molecular formula is C11H15N1O2SC_{11}H_{15}N_{1}O_{2}S, and it has a molecular weight of approximately 229.31 g/mol. The structure features a para-substituted methyl group on the benzene ring and an alkyl chain that includes a double bond, contributing to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Acylation Reactions: The amine nitrogen can react with acyl chlorides to form N-acyl derivatives.
  • Reduction Reactions: The sulfonamide can be reduced to amines, altering its biological activity.

These reactions are essential for synthesizing new derivatives with potentially enhanced properties.

Research indicates that benzenesulfonamide compounds exhibit significant biological activities, particularly in the cardiovascular system. For instance, studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in isolated heart models. The compound 4-(2-aminoethyl)-benzenesulfonamide has been noted for its ability to decrease perfusion pressure, suggesting interactions with calcium channels that may lead to negative inotropic effects .

Several methods exist for synthesizing benzenesulfonamide, 4-methyl-N-4-pentenyl-. Common approaches include:

  • Direct Sulfonation: Benzene or substituted benzene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
  • N-Acylation: Using acyl chlorides in the presence of a base to attach acyl groups to the amine nitrogen.
  • Alkylation Reactions: Employing alkyl halides or alkenes to introduce the pentenyl group through nucleophilic substitution or addition reactions.

These methods allow for the modification of the compound's structure to enhance its properties and applications .

Benzenesulfonamide derivatives are utilized in various fields, including:

  • Pharmaceuticals: Many sulfonamides serve as antibiotics or anti-inflammatory agents.
  • Agriculture: Some compounds are used as herbicides or fungicides due to their ability to inhibit specific enzymatic pathways in plants.
  • Chemical Intermediates: They are valuable in synthesizing dyes, plastics, and other organic compounds.

Interaction studies of benzenesulfonamide compounds often focus on their binding affinities with biological targets such as enzymes and receptors. For instance, docking studies have indicated potential interactions with calcium channels, which could elucidate mechanisms behind their cardiovascular effects . These studies provide insights into how modifications of the benzenesulfonamide structure can impact biological interactions and therapeutic efficacy.

Benzenesulfonamide, 4-methyl-N-4-pentenyl-, shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzenesulfonamideBasic sulfonamide structureFoundational compound in sulfa drugs
4-MethylbenzenesulfonamideMethyl group at para positionEnhanced lipophilicity compared to unsubstituted forms
N-Acetyl-4-methyl-benzenesulfonamideAcetylated nitrogenImproved solubility and bioavailability
4-(2-Aminoethyl)-benzenesulfonamideAminoethyl side chainNotable cardiovascular effects

The uniqueness of benzenesulfonamide, 4-methyl-N-4-pentenyl-, lies in its specific alkyl chain configuration and potential interactions that may differ from other similar compounds, making it a candidate for targeted therapeutic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.09799996 g/mol

Monoisotopic Mass

239.09799996 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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